molecular formula C8H5F5O B12823237 1,2-Difluoro-3-methoxy-5-(trifluoromethyl)benzene

1,2-Difluoro-3-methoxy-5-(trifluoromethyl)benzene

Cat. No.: B12823237
M. Wt: 212.12 g/mol
InChI Key: YHOQBUGKWAZJJI-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-methoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5F5O It is a derivative of benzene, where the hydrogen atoms are substituted with fluorine, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Difluoro-3-methoxy-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable precursor such as 1,2-difluoro-3-nitrobenzene is reacted with methanol in the presence of a base like sodium methoxide. The reaction proceeds under reflux conditions, leading to the formation of the desired compound after purification .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-3-methoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Difluoro-3-methoxy-5-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-difluoro-3-methoxy-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluorobenzotrifluoride
  • 3,4-Difluoro-5-(trifluoromethyl)benzaldehyde
  • 2,6-Difluoro-4-(trifluoromethyl)benzene

Uniqueness

1,2-Difluoro-3-methoxy-5-(trifluoromethyl)benzene is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable building block in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C8H5F5O

Molecular Weight

212.12 g/mol

IUPAC Name

1,2-difluoro-3-methoxy-5-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5F5O/c1-14-6-3-4(8(11,12)13)2-5(9)7(6)10/h2-3H,1H3

InChI Key

YHOQBUGKWAZJJI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(F)(F)F)F)F

Origin of Product

United States

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